molecular formula C16H16N2O7 B14957920 N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Cat. No.: B14957920
M. Wt: 348.31 g/mol
InChI Key: GLOFFBAUMKTGEV-UHFFFAOYSA-N
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Description

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic coumarin derivative conjugated with a glycylglycine dipeptide via an acetyloxy linker. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . The incorporation of a dipeptide moiety may enhance solubility, bioavailability, or target specificity.

Properties

Molecular Formula

C16H16N2O7

Molecular Weight

348.31 g/mol

IUPAC Name

2-[[2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H16N2O7/c1-9-4-16(23)25-12-5-10(2-3-11(9)12)24-8-14(20)17-6-13(19)18-7-15(21)22/h2-5H,6-8H2,1H3,(H,17,20)(H,18,19)(H,21,22)

InChI Key

GLOFFBAUMKTGEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Coumarin Ring

  • 4-Methyl substitution (Target Compound) : The methyl group at the 4-position is a common feature in coumarin derivatives, balancing lipophilicity and stability.
  • 4-Ethyl substitution: N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine (C₁₈H₂₀N₂O₇, MW 376.365) replaces the methyl group with ethyl, increasing hydrophobicity. This modification could enhance membrane permeability but reduce aqueous solubility .
  • 3-Hexyl-4-methyl substitution: N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine (C₂₀H₂₅NO₆, MW 375.421) introduces a bulky hexyl group at the 3-position. Such substitutions are often employed to modulate steric effects and improve lipid bilayer penetration .

Acyl Chain Variations

  • Acetyl linker (Target Compound) : The short acetyl chain (CH₂CO) is a common linker, offering minimal steric hindrance.
  • Propanoyl linker: N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine (C₁₈H₂₀N₂O₇) uses a propanoyl chain (CH₂CH₂CO), extending the distance between the coumarin and peptide moieties. This may influence conformational flexibility and intermolecular interactions .

Peptide Chain Variations

  • Glycylglycine (Target Compound): The dipeptide chain (NHCH₂CONHCH₂COOH) may confer resistance to enzymatic degradation compared to single amino acids.

Biological Activity

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine, also known as a coumarin derivative, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyDetails
Molecular Formula C₁₄H₁₃NO₆
Molar Mass 291.26 g/mol
CAS Number 307525-71-9
Synonyms STK063243, Oprea1_460869
Hazard Class Irritant

Structure

The structure of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine features a coumarin moiety, which is known for its pharmacological properties. The molecular arrangement allows for interaction with various biological targets, contributing to its biological activity.

Pharmacological Properties

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies indicate that coumarin derivatives possess antimicrobial properties. The mechanism involves the inhibition of bacterial DNA gyrase, crucial for DNA replication .
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting albumin denaturation, which is a marker for anti-inflammatory activity. In comparative studies, it demonstrated greater efficacy than ibuprofen (IC50 of 208.92 µM compared to ibuprofen's 368.66 µM) .
  • Antioxidant Properties : Coumarins are recognized for their antioxidant capabilities, which help mitigate oxidative stress in biological systems .

The biological effects of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine are primarily attributed to its interactions with specific molecular targets:

  • Binding Sites : The compound interacts with allosteric binding sites on proteins such as human serum albumin, stabilizing them against denaturation .
  • Inhibition of Enzymatic Activity : Its antimicrobial activity is linked to the inhibition of enzymes essential for bacterial survival and replication.

Comparative Analysis of Biological Activity

A recent study compared the biological activities of various coumarin derivatives, including N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine. The findings are summarized in the table below:

Compound NameIC50 (µM)Activity Type
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine208.92Anti-inflammatory
Ibuprofen368.66Anti-inflammatory
Methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate250.00Antimicrobial

Case Study: Inhibition of Albumin Denaturation

In a controlled laboratory setting, the ability of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine to inhibit albumin denaturation was assessed:

  • Methodology : Human serum albumin was exposed to heat while treated with varying concentrations of the compound.
  • Results : The compound exhibited significant protective effects against denaturation, confirming its potential as an anti-inflammatory agent.
  • : The study concluded that N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine could serve as a promising candidate for further development in therapeutic applications targeting inflammation and microbial infections .

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